molecular formula C18H28N2O3 B2564640 4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid CAS No. 1029938-43-9

4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid

Cat. No. B2564640
CAS RN: 1029938-43-9
M. Wt: 320.433
InChI Key: HMQSMQXURNXLCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid, also known as EPHX2 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Plant Betalains: Chemistry and Biochemistry

Betalains are vacuolar pigments that consist of a nitrogenous core structure, betalamic acid, which is structurally similar to the compound due to its complex organic nature. Betalains are divided into betacyanins (violet) and betaxanthins (yellow), each formed through condensation with different compounds. These pigments are studied for their chemosystematic markers across various plant families. The synthesis of betalains involves hydroxylation of tyrosine to DOPA, leading to the formation of betalamic acid, highlighting the importance of nitrogenous organic compounds in biological pigment synthesis. Betalains are notable for their safety, antioxidant activity, and potential health benefits, making them of significant interest in food science and pharmacology (Khan & Giridhar, 2015).

p-Coumaric Acid and Its Conjugates

p-Coumaric acid, a phenolic acid with a structure that shares functional similarities with the compound , serves as a precursor to various biologically active compounds. Its conjugates have been explored for their bioactivities, including antioxidant, anti-cancer, antimicrobial, and anti-inflammatory properties. The conjugation process, which may involve reactions similar to those of 4-((4-Ethylphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid, significantly enhances its biological activities. These studies underscore the potential of complex organic compounds in therapeutic applications (Pei et al., 2016).

Chlorogenic Acid: Pharmacological Review

Chlorogenic Acid (CGA) exemplifies the therapeutic potential of phenolic acids, similar in complexity to the compound . CGA is known for its broad spectrum of pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. The compound's multifaceted roles in lipid and glucose metabolism regulation highlight the importance of researching complex organic compounds for managing metabolic disorders (Naveed et al., 2018).

Advanced Oxidation Processes for Compound Degradation

The study on the degradation of acetaminophen through advanced oxidation processes (AOPs) reflects the environmental aspect of managing complex organic compounds. AOPs result in various by-products, indicating the complexity of interactions and the potential environmental impact of organic compounds. This research area could be relevant for understanding the fate and behavior of this compound in environmental settings (Qutob et al., 2022).

Spin Label Amino Acid TOAC

TOAC, a spin label amino acid, is used in peptide studies for its unique properties, similar to the interest in studying complex organic compounds like this compound. TOAC's incorporation into peptides allows for detailed analysis of peptide dynamics and structure, highlighting the utility of specialized organic compounds in biochemical research (Schreier et al., 2012).

properties

IUPAC Name

4-(4-ethylanilino)-2-(hexylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-3-5-6-7-12-19-16(18(22)23)13-17(21)20-15-10-8-14(4-2)9-11-15/h8-11,16,19H,3-7,12-13H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQSMQXURNXLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(CC(=O)NC1=CC=C(C=C1)CC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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